molecular formula C14H7F3N4S B2403843 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 625377-71-1

3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2403843
CAS No.: 625377-71-1
M. Wt: 320.29
InChI Key: TWTDHBVUMVIISM-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a pyridine ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.

Properties

IUPAC Name

3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S/c15-14(16,17)8-5-9(7-1-3-20-4-2-7)21-13-11(8)12(19)10(6-18)22-13/h1-5H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTDHBVUMVIISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

    Amination and Cyanation: The amino group and the cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents like ammonia or cyanogen bromide (BrCN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives of thieno[2,3-b]pyridine have been reported to target specific pathways involved in tumor growth .

Enzyme Inhibition

Thieno[2,3-b]pyridines have been investigated for their ability to inhibit various enzymes linked to disease processes. For example, some derivatives have shown potential as inhibitors of kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .

Case Studies

Study Objective Findings
Study 1Antimicrobial ActivityShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2Anticancer ScreeningDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of phosphodiesterase enzymes with IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-(pyridin-4-yl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonitrile: Similar structure but with a different thieno-pyridine fusion.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug discovery and development.

Biological Activity

3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thieno[2,3-b]pyridine core with an amino group and a trifluoromethyl substituent. Its molecular formula is C12H8F3N5SC_{12}H_{8}F_{3}N_{5}S, with a molecular weight of approximately 329.28 g/mol.

Anticancer Properties

Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (hormone receptor-positive breast cancer), and others.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, which is crucial for preventing tumor growth and metastasis. It appears to target specific signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that the compound exhibits dose-dependent cytotoxicity against MDA-MB-231 cells. Significant reductions in cell viability were observed at concentrations as low as 0.05 µM after 24 hours of treatment, with maximal cytotoxicity achieved at 25 µM over 72 hours .
  • Metabolic Profiling : Metabolomic analyses revealed alterations in metabolic pathways following treatment with the compound. Key findings included changes in glycolysis and pyruvate metabolism, indicating that the compound may disrupt energy production in cancer cells .
  • Cancer Stem Cells (CSCs) : The compound was also evaluated for its effects on cancer stem cells, which are implicated in tumor recurrence and drug resistance. Treatment resulted in a significant decrease in the percentage of CSCs within treated populations .

Data Table: Summary of Biological Activity

Parameter Value/Description
Molecular Formula C12H8F3N5SC_{12}H_{8}F_{3}N_{5}S
Molecular Weight 329.28 g/mol
Target Cell Lines MDA-MB-231, MCF-7
Cytotoxic Concentration 0.05 µM (24h), Maximal at 25 µM (72h)
Key Mechanism Induction of apoptosis
Metabolic Pathways Affected Glycolysis, Pyruvate Metabolism

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-b]pyridine derivatives can be influenced by structural modifications. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving interactions with cellular targets . Variations in substituents on the pyridine ring have also been shown to affect potency and selectivity against various cancer types.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetonitrile or ethyl chloroacetate under basic conditions to form the thieno[2,3-b]pyridine core . Key intermediates include halogenated pyridine precursors and trifluoromethyl-containing building blocks, with purification often achieved via column chromatography. Reaction yields (70–90%) depend on solvent polarity and temperature gradients .

Q. Which spectroscopic methods are essential for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2215 cm⁻¹, NH₂ bands at ~3160 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridinyl protons at δ 8.40 ppm) and substituent effects from the trifluoromethyl group .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • MTT assays for cytotoxicity profiling (IC₅₀ values against cancer cell lines) .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Antimicrobial testing via agar dilution methods to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction yields be improved during trifluoromethyl group incorporation?

Optimization strategies include:

  • Catalyst selection : Pd-mediated cross-coupling for efficient CF₃ introduction .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .
  • Temperature control : Slow addition at 0–5°C minimizes side reactions . Contradictions in yields (e.g., 60% vs. 90% in similar conditions) may arise from trace moisture or reagent quality, necessitating strict anhydrous protocols .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridinyl substituents : Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition by modulating π-π stacking .
  • Amino group positioning : N-H bonding at position 3 improves solubility but may reduce membrane permeability . Comparative data show that replacing thiophene with benzofuran increases antimicrobial potency by 3-fold .

Q. How to address discrepancies in reported cytotoxicity data?

Discrepancies may stem from:

  • Cell line variability : Use standardized lines (e.g., HepG2, MCF-7) with controlled passage numbers .
  • Assay conditions : Normalize incubation times (48–72 hrs) and serum concentrations (5–10% FBS) . Meta-analysis of IC₅₀ values across studies can identify outliers and establish consensus thresholds .

Safety and Handling

Q. What safety protocols are recommended for lab handling?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for emergency response .

Data Analysis and Validation

Q. How to resolve ambiguities in NMR spectral assignments?

  • 2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings (e.g., distinguishing pyridinyl vs. thiophene signals) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) confirms bond angles and torsional strain .

Methodological Challenges

Q. What strategies mitigate poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability without cell toxicity .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.